1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea
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Overview
Description
- The phenoxyethyl group is introduced via a nucleophilic substitution reaction.
- Reaction conditions: Sodium hydride as a base, dimethylformamide as a solvent, and room temperature.
Formation of the Urea Moiety:
- The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.
- Reaction conditions: Toluene as a solvent, and reflux conditions.
Industrial Production Methods: Industrial production of 1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
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Formation of the Furan-2-yl Ethyl Intermediate:
- Starting with furan, the furan-2-yl ethyl intermediate is synthesized through a Friedel-Crafts alkylation reaction.
- Reaction conditions: Anhydrous aluminum chloride as a catalyst, dichloromethane as a solvent, and controlled temperature.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea undergoes various chemical reactions, including:
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Oxidation: The furan rings can be oxidized to form furanones.
- Reagents: Potassium permanganate, hydrogen peroxide.
- Conditions: Acidic or basic medium, controlled temperature.
- Major Products: Furanones, carboxylic acids.
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Reduction: The phenoxy group can be reduced to form phenol derivatives.
- Reagents: Lithium aluminum hydride, sodium borohydride.
- Conditions: Anhydrous conditions, low temperature.
- Major Products: Phenol derivatives.
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Substitution: The urea moiety can undergo nucleophilic substitution reactions.
- Reagents: Alkyl halides, acyl chlorides.
- Conditions: Basic medium, room temperature.
- Major Products: Substituted urea derivatives.
Scientific Research Applications
1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the development of novel materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications. It is studied for its role in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The furan rings and phenoxy group contribute to its binding affinity and specificity. The urea moiety plays a crucial role in stabilizing the compound-protein complex, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea can be compared with other similar compounds, such as:
1-(2,2-Di(furan-2-yl)ethyl)-3-(2-methoxyethyl)urea: Similar structure but with a methoxy group instead of a phenoxy group. This compound exhibits different chemical reactivity and biological activity.
1-(2,2-Di(furan-2-yl)ethyl)-3-(2-chloroethyl)urea: Contains a chloro group, leading to distinct chemical properties and applications.
1-(2,2-Di(furan-2-yl)ethyl)-3-(2-ethoxyethyl)urea:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinctive properties and applications.
Properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(20-10-13-23-15-6-2-1-3-7-15)21-14-16(17-8-4-11-24-17)18-9-5-12-25-18/h1-9,11-12,16H,10,13-14H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTYQPSTBPDXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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